Sodium acetate-13C2,d3

Catalog No.
S1799940
CAS No.
123333-80-2
M.F
¹³C₂D₃NaO₂
M. Wt
87.04
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium acetate-13C2,d3

CAS Number

123333-80-2

Product Name

Sodium acetate-13C2,d3

IUPAC Name

sodium;2,2,2-trideuterioacetate

Molecular Formula

¹³C₂D₃NaO₂

Molecular Weight

87.04

InChI

InChI=1S/C2H4O2.Na/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1/i1+1D3,2+1;

SMILES

CC(=O)[O-].[Na+]

Synonyms

Acetic Acid-13C2,D3 Sodium Salt; Sodium Acetate-13C2,D3; Anhydrous Aodium Acetate-13C2,D3; Cryotech NAAC-13C2,D3; Protecta Super-13C2,D3; Safeway SD-13C2,D3; Sanmi-Ace 42-13C2,D3

Isotopic Enrichment for Enhanced Detection ()

Natural abundance of ¹³C is only around 1%, while the remaining 99% is ¹²C. Similarly, natural hydrogen consists primarily of ¹H with a tiny fraction of ²H. Sodium acetate-13C2,d3 is enriched to contain at least 99% ¹³C in both carbon atoms and ²H in all three hydrogen atoms of the acetate molecule (). This enrichment offers several benefits:

  • Reduced Background Signal

    Since most biological samples contain predominantly natural abundance isotopes, the enriched ¹³C and ²H in sodium acetate-13C2,d3 create a distinct signal during analysis techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. This minimizes interference from naturally occurring isotopes, leading to clearer detection and identification of the labeled compound within the complex biological mixture ().

  • Improved Sensitivity

    The enrichment allows for better signal-to-noise ratio, enhancing the sensitivity of detection methods. This is crucial for studying low-abundance metabolites or reaction products.

Applications in Metabolic Pathway Studies

Sodium acetate-13C2,d3 finds application in tracing metabolic pathways within cells. By incorporating this isotopically labeled molecule into a cell culture, researchers can track its fate through various metabolic processes. The enriched ¹³C and ²H act as tracers, allowing scientists to identify the downstream products containing these isotopes using techniques like NMR spectroscopy (). This approach helps elucidate the steps involved in the breakdown and utilization of acetate within the cell.

Reaction Mechanism Investigations

Sodium acetate-13C2,d3 can be used to investigate the mechanisms of enzymatic reactions. By selectively labeling specific carbon or hydrogen atoms within the acetate molecule, researchers can track the movement of these atoms during the reaction. The position of the enriched isotopes in the product molecules provides valuable information about the reaction steps and the bonds involved in the process ().

Sodium acetate-13C2,d3 is a specialized isotopically labeled compound where two carbon atoms are enriched with carbon-13 isotopes, and three hydrogen atoms are replaced with deuterium. Its molecular formula is C2H3NaO2\text{C}_2\text{H}_3\text{NaO}_2 with a molecular weight of approximately 64.05 g/mol. This compound is commonly utilized in scientific research, particularly in metabolic studies and tracing biochemical pathways due to its unique isotopic labeling properties .

Sodium acetate-13C2,d3 itself doesn't have a specific mechanism of action. Its primary function lies in serving as a tracer molecule in various biological processes involving acetate metabolism. By incorporating it into substrates or starting materials, researchers can follow the pathway the acetate group takes within a cell or organism.

For example, studying the mechanism of a specific enzyme that utilizes acetate might involve using sodium acetate-13C2,d3. By analyzing the labeled products, researchers gain insights into how the enzyme breaks down the acetate molecule [].

Similar to its unlabeled counterpart, sodium acetate. Key types of reactions include:

  • Substitution Reactions: The acetate ion can act as a nucleophile in nucleophilic substitution reactions.
  • Oxidation and Reduction Reactions: While sodium acetate-13C2,d3 primarily serves as a source of acetate ions, it can participate in redox reactions under specific conditions.

These reactions are crucial for studying metabolic pathways and reaction mechanisms in biological systems .

The synthesis of sodium acetate-13C2,d3 typically involves incorporating carbon-13 and deuterium isotopes into the acetate molecule. Common methods include:

  • Reaction of Sodium Carbonate with Acetic Acid: This reaction occurs in an aqueous solution under optimized conditions to achieve high yields and purity.
  • Industrial Production: Scaled-up production follows similar synthetic routes, emphasizing control over reaction conditions to ensure isotopic incorporation .

Sodium acetate-13C2,d3 has diverse applications, including:

  • Metabolic Tracing: Used extensively in research to trace metabolic pathways and study reaction mechanisms.
  • Nuclear Magnetic Resonance Spectroscopy: Its unique isotopic labeling enhances the resolution and detail of NMR studies.
  • Organic Synthesis: Acts as a reagent facilitating various

Interaction studies involving sodium acetate-13C2,d3 focus on its role in biochemical processes:

  • Enzyme Interactions: The compound can bind to enzymes like acetyl-CoA synthetase, promoting the conversion of acetate into acetyl-CoA.
  • Temporal Effects: The effects on cellular functions may vary over time depending on exposure duration, making it a valuable tool for dynamic studies in laboratory settings .

Sodium acetate-13C2,d3 can be compared with other isotopically labeled compounds. Similar compounds include:

Compound NameIsotopic LabelingUnique Features
Sodium acetate-1-13C,d3Carbon-13Single carbon isotope labeling
Sodium acetate-2-13CCarbon-13Single carbon isotope labeling
Acetic acid-13C2 sodium saltCarbon-13Labeled acetic acid form
Acetic Acid-13C2,d3Carbon-13 and DeuteriumSimilar dual labeling but different structure

Uniqueness: Sodium acetate-13C2,d3 stands out due to its dual isotopic labeling with both carbon-13 and deuterium, providing enhanced detail in NMR spectroscopy and metabolic studies compared to compounds labeled with only one isotope .

Sodium acetate-13C2,d3 is an isotopically labeled compound with the molecular formula 13C2D3NaO2 [1] [2] [3]. The compound consists of a sodium ion (Na+) paired with an acetate ion where both carbon atoms are enriched with carbon-13 isotopes and the three hydrogen atoms in the methyl group are replaced with deuterium atoms [4] [5]. The complete structural designation can be represented as 13CD3 13COONa, indicating the isotopic labeling positions [8] [10].

The molecular weight of sodium acetate-13C2,d3 is 87.04 grams per mole, which represents a mass increase of approximately 5 atomic mass units compared to the unlabeled sodium acetate [2] [10] [11]. This mass shift (M+5) results from the incorporation of two carbon-13 atoms (each adding 1 atomic mass unit) and three deuterium atoms (each adding 1 atomic mass unit) [1] [14]. The Chemical Abstracts Service registry number for this compound is 123333-80-2 [2] [5] [8].

The three-dimensional structure maintains the same ionic bonding characteristics as regular sodium acetate, with the sodium ion providing electrostatic stabilization to the negatively charged acetate ion [29]. The isotopic substitutions do not alter the fundamental molecular geometry but do affect the vibrational characteristics and physical properties of the compound [22] [38].

Physical Properties (Melting Point, Solubility, Stability)

Sodium acetate-13C2,d3 exhibits physical properties that are closely related to but distinct from those of unlabeled sodium acetate due to isotopic effects [22]. The compound appears as a white crystalline solid with hygroscopic properties similar to regular sodium acetate [15] [40].

Thermal Properties

The melting point of sodium acetate-13C2,d3 is reported to decompose above 300°C, consistent with the behavior of regular sodium acetate which melts at 324°C [9] [14]. The thermal decomposition characteristics follow similar patterns to unlabeled sodium acetate, though isotopic effects may cause slight variations in decomposition temperatures [37] [40].

PropertySodium Acetate-13C2,d3Reference Sodium Acetate
Melting Point>300°C (decomposition)324°C
Molecular Weight87.04 g/mol82.03 g/mol
Chemical Purity98%>99%
Isotopic Purity99 atom % 13C, 99 atom % DN/A

Solubility Characteristics

Sodium acetate-13C2,d3 maintains excellent water solubility characteristics similar to regular sodium acetate [20] [24]. Regular sodium acetate exhibits solubility of approximately 1190 grams per liter in water at room temperature [18] [23]. The isotopically labeled compound is expected to have comparable solubility due to the preservation of the ionic character and hydrogen bonding capabilities [19] [20].

The compound is also moderately soluble in polar organic solvents, though specific solubility data for the labeled compound are limited in the literature [23]. The deuterium substitution may cause slight changes in solvation behavior due to altered hydrogen bonding characteristics [22] [28].

Stability Considerations

Sodium acetate-13C2,d3 demonstrates good chemical stability under normal storage conditions when kept dry and away from light and moisture [10] [15]. The compound is classified as a combustible solid with a storage class designation of 11 according to German storage regulations [14] [15]. The isotopic labels are stable under typical laboratory conditions, with minimal isotopic exchange occurring in dry environments [16] [35].

Spectroscopic Characteristics and Isotopic Signatures

The spectroscopic properties of sodium acetate-13C2,d3 are significantly altered compared to unlabeled sodium acetate due to the presence of carbon-13 and deuterium isotopes [25] [27] [28]. These isotopic substitutions provide distinctive spectroscopic signatures that are essential for analytical characterization and research applications.

Carbon-13 Nuclear Magnetic Resonance Characteristics

The carbon-13 nuclear magnetic resonance spectrum of sodium acetate-13C2,d3 exhibits characteristic chemical shifts that differ from natural abundance spectra [21] [25] [26]. The carbonyl carbon typically appears in the range of 170-185 parts per million, while the methyl carbon resonates between 10-30 parts per million [25] [27]. The isotopic labeling results in enhanced signal intensity for the labeled carbon positions compared to natural abundance carbon-13 nuclear magnetic resonance [27] [32].

Deuterium isotope effects on carbon-13 chemical shifts have been documented, with upfield shifts of approximately 0.1-0.3 parts per million per deuterium substitution observed over two bonds [28] [31]. These effects are additive and can be used to confirm the extent of deuterium incorporation [28] [31].

Deuterium Nuclear Magnetic Resonance Properties

The deuterium nuclear magnetic resonance spectrum provides direct evidence of deuterium incorporation at the methyl position [13] [28]. The deuterium signals appear as characteristic patterns that can be distinguished from protium signals, allowing for quantitative assessment of isotopic incorporation [13] [30].

Mass Spectrometric Signatures

Mass spectrometry readily distinguishes sodium acetate-13C2,d3 from unlabeled sodium acetate through the characteristic mass shift of +5 atomic mass units [1] [30] [35]. This technique provides definitive identification and can be used for isotopic purity assessment [32] [35] [36].

Isotopic Purity Determination and Significance

The determination of isotopic purity is critical for ensuring the quality and reliability of sodium acetate-13C2,d3 in research applications [16] [32] [33]. Commercial preparations typically achieve isotopic purities of 99 atom % for both carbon-13 and deuterium enrichment [10] [11] [14].

Analytical Methods for Purity Assessment

Nuclear magnetic resonance spectroscopy serves as the primary method for isotopic purity determination [32] [33]. Quantitative carbon-13 nuclear magnetic resonance can accurately measure the extent of carbon-13 incorporation by comparing signal intensities of labeled and unlabeled positions [32] [33]. The technique provides measurements with standard deviations typically around 1% for isotopic ratio determinations [33].

Mass spectrometry offers complementary analysis for isotopic purity assessment [30] [35]. Isotope dilution mass spectrometry provides highly accurate quantification of isotopic ratios and can detect minor impurities from incomplete labeling [32] [35].

Quality Control Specifications

ParameterSpecificationAnalytical Method
Carbon-13 Enrichment99 atom %Quantitative 13C Nuclear Magnetic Resonance
Deuterium Enrichment99 atom %Deuterium Nuclear Magnetic Resonance
Chemical Purity≥98%High Performance Liquid Chromatography
Water Content<1%Karl Fischer Titration

The significance of high isotopic purity extends beyond analytical accuracy to include applications in metabolic studies, tracer experiments, and nuclear magnetic resonance spectroscopy where isotopic dilution effects must be minimized [16] [32] [36].

Comparative Properties with Non-Labeled Sodium Acetate

The isotopic substitutions in sodium acetate-13C2,d3 result in measurable differences in physical and chemical properties compared to unlabeled sodium acetate [22] [38]. These differences, while generally small, are significant for certain applications and provide valuable insights into isotopic effects.

Physical Property Comparisons

The most obvious difference is the increased molecular weight, with sodium acetate-13C2,d3 having a molecular weight of 87.04 grams per mole compared to 82.03 grams per mole for regular sodium acetate [2] [23]. This represents a 6.1% increase in molecular weight due to isotopic substitution.

Density differences are minimal but measurable, with isotopic substitution typically resulting in slight increases in crystalline density [22] [38]. The melting point behavior remains essentially unchanged, with both compounds decomposing above 300°C rather than exhibiting clear melting points [14] [19] [23].

Solubility and Solution Behavior

Water solubility characteristics are very similar between labeled and unlabeled compounds [18] [20] [24]. The ionic nature of both compounds ensures excellent water solubility, though subtle differences in solvation energies may result from isotopic effects [22] [28].

Solution pH behavior is essentially identical, with both compounds producing slightly alkaline solutions due to acetate ion hydrolysis [19] [23]. The buffering capacity and ionic strength contributions are effectively unchanged by isotopic substitution [19] [29].

Spectroscopic Distinctions

The most significant differences between labeled and unlabeled sodium acetate appear in spectroscopic properties [25] [27] [28]. Carbon-13 nuclear magnetic resonance shows dramatically enhanced signals for the labeled positions, enabling detailed structural and dynamic studies [13] [27] [32].

Infrared spectroscopy reveals isotopic shifts in vibrational frequencies, particularly for carbon-hydrogen and carbon-deuterium stretching modes [38]. These shifts follow predictable patterns based on reduced mass calculations and provide additional analytical capabilities [22] [38].

Property CategoryRegular Sodium AcetateSodium Acetate-13C2,d3
Molecular Weight82.03 g/mol87.04 g/mol
Water Solubility1190 g/LSimilar
Thermal StabilityDecomposes >300°CDecomposes >300°C
Nuclear Magnetic Resonance ActivityNatural abundance 13CEnhanced 13C signals
CostLowHigh due to isotopic labeling

Research and Analytical Applications

The primary advantage of sodium acetate-13C2,d3 lies in its enhanced analytical capabilities for nuclear magnetic resonance spectroscopy and mass spectrometry applications [13] [27] [32]. The isotopic labels provide unique spectroscopic signatures that enable tracer studies, metabolic pathway investigations, and detailed molecular dynamic studies [16] [30] [36].

Dates

Modify: 2023-08-15

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